molecular formula C17H19N7O B6537334 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide CAS No. 1040639-85-7

4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide

Cat. No.: B6537334
CAS No.: 1040639-85-7
M. Wt: 337.4 g/mol
InChI Key: FGJGYLQWYGILMB-UHFFFAOYSA-N
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Description

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features the [1,2,4]triazolo[4,3-b]pyridazine pharmacophore, a privileged scaffold known for its diverse biological activities and high affinity for various enzymatic targets . Compounds within this structural class have demonstrated significant potential as effective anti-diabetic agents. Specifically, closely related triazolo-pyridazin-6-yl-substituted piperazines have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism . These inhibitors work by enhancing the production and release of insulin, positioning them as promising candidates for the development of new treatments for Type 2 Diabetes Mellitus . Furthermore, the 1,2,4-triazole core is a established component of numerous bioactive molecules, with documented applications in research areas including anticonvulsant and antifungal studies . The structural similarity of this compound to other triazolopyridazines investigated for central nervous system (CNS) activity suggests it may also be of interest for neuroscience research . Provided as a solid, this product is intended for use in biochemical research, target validation, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13-19-20-15-7-8-16(21-24(13)15)22-9-11-23(12-10-22)17(25)18-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJGYLQWYGILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo-Pyridazine Core

The triazolo-pyridazine moiety serves as the central heterocyclic scaffold. A widely adopted method involves cyclocondensation of 4-amino-1,2,4-triazole with β-keto esters or ketones under acidic conditions . For the 3-methyl derivative, ethyl acetoacetate is reacted with 4-amino-1,2,4-triazole in acetic acid at 80–100°C for 6–12 hours, yielding 6-methyl- triazolo[4,3-b]pyridazin-8-ol (Intermediate A ) with 65–72% efficiency . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours converts the hydroxyl group to a chloro substituent, producing 8-chloro-6-methyl-[1, triazolo[4,3-b]pyridazine (Intermediate B ) in 85–90% yield .

Table 1: Reaction Conditions for Triazolo-Pyridazine Core Synthesis

StepReactantsReagents/ConditionsYieldReference
14-Amino-1,2,4-triazole + Ethyl acetoacetateAcetic acid, 80°C, 8 hrs68%
2Intermediate A + POCl₃Reflux, 4 hrs88%

Introduction of the Piperazine Carboxamide Group

The piperazine-carboxamide side chain is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Intermediate B undergoes SNAr with piperazine-1-carboxamide derivatives in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. A representative protocol uses N-phenylpiperazine-1-carboxamide and potassium carbonate in DMF at 100°C for 12 hours, achieving 55–60% yield . Alternatively, Suzuki-Miyaura coupling with boronic ester-functionalized piperazine precursors has been reported, though yields are lower (40–45%).

Critical Optimization :

  • Base selection : Potassium carbonate outperforms triethylamine in SNAr due to enhanced nucleophilicity .

  • Solvent effects : DMF increases reaction rate compared to toluene .

Carboxamide Bond Formation

The final step involves coupling the piperazine-triazolo-pyridazine intermediate with phenyl isocyanate or via carbodiimide-mediated reactions. A high-yielding method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature, reacting the piperazine amine with benzoic acid derivatives. This approach achieves 70–78% yield with minimal epimerization.

Table 2: Carboxamide Coupling Methods

MethodReagents/ConditionsYieldPurityReference
EDC/HOBtDCM, RT, 24 hrs75%>95%
Schlenk techniquePhNCO, THF, 60°C, 8 hrs62%90%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • ¹H NMR : Key signals include the methyl singlet at δ 2.41 ppm (triazolo-CH₃) and aromatic protons at δ 7.2–8.1 ppm .

  • HPLC-MS : Molecular ion peaks at m/z 419.0848 ([M+H]⁺) confirm molecular weight .

Challenges and Mitigation Strategies

  • Low Solubility : The triazolo-pyridazine core exhibits poor solubility in non-polar solvents. Mitigation includes using DMSO as a co-solvent.

  • Byproduct Formation : Over-chlorination during POCl₃ treatment is minimized by strict temperature control .

  • Racemization : EDC/HOBt coupling reduces racemization compared to classical mixed anhydride methods.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous flow reactors for chlorination to improve safety with POCl₃ .

  • Catalytic hydrogenation for nitro group reductions, avoiding stoichiometric metal waste .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
Research indicates that derivatives of piperazine compounds have shown promise in treating psychiatric disorders. The specific compound has been evaluated for its potential antipsychotic properties. Studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder .

Anticancer Properties
Compounds containing triazole and pyridazine moieties have demonstrated anticancer activity. Preliminary studies suggest that 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in clinical settings .

Pharmacological Applications

CNS Activity
This compound has been investigated for its central nervous system (CNS) effects. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as depression and anxiety. The pharmacokinetic profile suggests potential for oral bioavailability, making it suitable for therapeutic use .

Drug Development
The compound's unique structure allows it to be modified to enhance its pharmacological properties. Researchers are exploring analogs that could lead to improved efficacy and reduced side effects compared to existing medications. The ongoing development of these derivatives is crucial for advancing therapeutic options in psychiatry and oncology .

Chemical Probes in Biological Research

Biochemical Assays
Due to its structural characteristics, this compound can serve as a chemical probe in biochemical assays aimed at understanding receptor interactions and signaling pathways. It can be utilized to study the effects of specific receptor antagonism or agonism on cellular processes .

Target Identification
In drug discovery processes, identifying molecular targets is critical. This compound can aid in elucidating the biological pathways involved in disease states by providing insights into how modifications affect biological activity. Such studies contribute to the rational design of new therapeutics targeting specific diseases .

Summary Table of Applications

Application AreaDescriptionCurrent Status
Antipsychotic ActivityPotential treatment for psychiatric disorders via neurotransmitter modulationUnder investigation
Anticancer PropertiesInhibition of tumor growth; induction of apoptosisPreliminary studies ongoing
CNS ActivityPossible treatment for neurological disorders; good oral bioavailabilityResearch phase
Drug DevelopmentStructural modifications to enhance pharmacological propertiesActive development
Biochemical AssaysUsed as a chemical probe to study receptor interactionsResearch tool
Target IdentificationAids in elucidating biological pathways for drug discoveryOngoing research

Mechanism of Action

The mechanism by which 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Core Modification Substituents Molecular Weight Biological Target Key Findings
4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide Triazolopyridazine + piperazine carboxamide 3-methyl, N-phenyl 377.42 BRD4 Designed for BRD4 inhibition; phenylpiperazine enhances binding affinity .
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7) Triazolopyridazine + indole ethylamine 3-methyl, 5-fluoro-indole 322.34 BRD4 Fluoro-indole substituent improves selectivity for BRD4 bromodomains .
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide Triazolopyridazine + cyclopropyl 3-cyclopropyl, N-phenyl 389.43 BRD4 Cyclopropyl increases lipophilicity; comparable potency to methyl analog .
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolopyridazine + piperidine carboxamide 3-methyl, 3-chlorophenyl 497.94 BRD4 Chlorophenyl enhances halogen bonding; crystal structure confirms binding .
3-Fluoro-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Triazolopyridazine + sulfonamide 3-methyl, 3-fluorophenyl sulfonamide 383.40 Unknown Sulfonamide group improves metabolic stability .
N-methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Triazolopyridazine + acetamide 3-methyl, N-methyl-acetamide 294.31 Lin-28/let-7 Blocks Lin-28 interaction, induces cancer cell differentiation .

Structural and Functional Insights

  • Substituent Effects: Methyl vs. Cyclopropyl: The 3-methyl group in the target compound offers a balance between steric hindrance and lipophilicity. Phenylpiperazine vs. Indole Ethylamine: The phenylpiperazine carboxamide in the target compound provides a rigid, planar structure for π-π interactions, whereas indole ethylamine derivatives (e.g., Compound 7) leverage hydrogen bonding via the indole NH group . Halogenated Derivatives: Chlorophenyl or fluorophenyl substituents (e.g., ) introduce halogen bonding capabilities, improving target affinity and selectivity .
  • Biological Targets: BRD4 Inhibitors: Most analogs (e.g., Compounds 7, 13) target BRD4 bromodomains, with structural variations optimizing binding to the acetyl-lysine recognition site. The target compound’s phenylpiperazine may mimic endogenous peptide interactions . Lin-28/let-7 Pathway: C1632 () demonstrates the versatility of triazolopyridazine scaffolds in targeting RNA-binding proteins, highlighting divergent biological applications based on substituents .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine and piperidine derivatives (e.g., target compound, ) generally exhibit higher aqueous solubility compared to indole-based analogs due to their ionizable nitrogen atoms. The hydrochloride salt in further enhances solubility .
  • Metabolic Stability : Sulfonamide () and trifluoromethyl () groups reduce metabolic degradation, extending half-life .

Biological Activity

The compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H20N6OC_{16}H_{20}N_{6}O with a molecular weight of approximately 316.37 g/mol. The compound features a piperazine ring linked to a phenyl group and a triazolo-pyridazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit various pharmacological properties, including:

  • Anticancer Activity : Compounds with triazolo and pyridazine rings have shown promising results against various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from degeneration.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance:

CompoundCell LineIC50 Value (µM)Mechanism of Action
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08Apoptosis induction
22iHeLa2.85 ± 0.74Cell cycle arrest

These results suggest that compounds similar to This compound may effectively inhibit tumor growth through multiple pathways, such as apoptosis and cell cycle disruption .

Neuroprotective Effects

In addition to anticancer properties, some studies have indicated that compounds within this class may exhibit neuroprotective effects. Preliminary data suggest interactions with receptors involved in neuroprotection and neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure:

  • Substituents on the Piperazine Ring : Variations in substituents can enhance binding affinity to specific targets.
  • Triazole and Pyridazine Modifications : Alterations in these moieties can significantly impact the compound's efficacy and selectivity against cancer cell lines.

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazolo-pyridazine derivatives demonstrated that modifications led to increased potency against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compound exhibited an IC50 lower than that of cisplatin, indicating superior cytotoxicity .

Case Study 2: Neuroprotective Mechanisms

In vitro assays showed that certain derivatives could reduce oxidative stress in neuronal cells, suggesting a mechanism for their neuroprotective effects. The involvement of apoptotic pathways was also noted, supporting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps and conditions for synthesizing 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide? A: Synthesis involves multi-step organic reactions:

  • Triazole formation : Cyclization of hydrazine derivatives with aldehydes/ketones under reflux (e.g., ethanol, 80°C) to form the triazolopyridazine core .
  • Piperazine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazolopyridazine and N-phenylpiperazine, requiring anhydrous DMF at 60°C for 18 hours .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol gradients) to achieve >95% purity .
  • Key reagents : Dichloromethane, toluene, or ethanol as solvents; catalysts like NaH for cyclization .

Q: Which analytical methods are essential for confirming the compound’s structural integrity? A:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C3 of triazole, piperazine ring protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~410.18) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Biological Activity and Mechanism

Q: What biological targets are associated with this compound, and how are they evaluated? A:

  • Kinase inhibition : Screened against protein kinases (e.g., p38 MAPK, TAK1) via enzymatic assays using ADP-Glo™ kits. IC₅₀ values are compared to reference inhibitors (e.g., 7-phenyl-triazolopyridinone, IC₅₀ = 12 nM) .
  • Anticancer activity : Evaluated in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (1–100 µM) and apoptosis markers (caspase-3 activation) are analyzed .
  • Target engagement : Surface plasmon resonance (SPR) to measure binding affinity (KD) to recombinant kinases .

Q: How does the methyl group on the triazole moiety influence bioactivity? A:

  • Steric effects : Methyl at C3 enhances selectivity by reducing off-target binding (e.g., vs. CYP450 enzymes) .
  • Metabolic stability : The group decreases susceptibility to oxidative metabolism in liver microsomal assays (t₁/₂ > 120 min vs. 30 min for non-methyl analogs) .

Advanced Experimental Design

Q: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)? A:

  • Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., piperazine ring flipping) from impurities .
  • 2D techniques : HSQC and HMBC to assign overlapping proton signals (e.g., phenyl vs. triazole protons) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-fluorophenyl) analogs) .

Q: What strategies optimize yield in large-scale synthesis?

  • Batch vs. flow chemistry : Continuous flow reactors reduce side products (e.g., <5% dimerization vs. 15% in batch) .
  • Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura couplings (e.g., aryl boronic acid coupling to triazole) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the phenyl ring (e.g., chloro, fluoro) modulate activity? A:

  • Electron-withdrawing groups (Cl, F) : Enhance kinase binding (e.g., 4-fluorophenyl analog: IC₅₀ = 8 nM vs. 25 nM for unsubstituted phenyl) via dipole interactions with kinase ATP pockets .
  • Steric hindrance : Bulky groups (e.g., 3-chloro-4-methoxyphenyl) reduce solubility but improve target residence time (SPR KD = 2 nM vs. 10 nM for smaller substituents) .

Q: What computational tools predict binding modes with kinases? A:

  • Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with p38 MAPK (PDB: 3LD6). Key residues: Lys53 (H-bond with carboxamide), Met109 (π-π stacking with triazole) .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .

Data Interpretation and Reproducibility

Q: How should researchers address variability in enzymatic assay results? A:

  • Normalization : Use Z’-factor to validate assay robustness (Z’ > 0.5 required) .
  • Positive controls : Include staurosporine (pan-kinase inhibitor) to confirm assay sensitivity .
  • Replicate design : Triplicate runs with independent compound batches to exclude synthetic variability .

Q: What are common pitfalls in SAR studies of triazolopyridazine derivatives? A:

  • Overlooking solubility : LogP >3.5 reduces bioavailability; introduce polar groups (e.g., morpholine) without disrupting target binding .
  • Metabolic liabilities : Avoid unsubstituted triazoles (prone to CYP3A4 oxidation); methyl or trifluoromethyl groups improve stability .

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